molecular formula C10H12N4 B13474516 2-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline

2-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline

Cat. No.: B13474516
M. Wt: 188.23 g/mol
InChI Key: NTVWKCFNECEBMA-UHFFFAOYSA-N
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Description

2-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a methyl group and an aniline moiety

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline

InChI

InChI=1S/C10H12N4/c1-14-10(12-7-13-14)6-8-4-2-3-5-9(8)11/h2-5,7H,6,11H2,1H3

InChI Key

NTVWKCFNECEBMA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with aniline in the presence of a reducing agent. The reaction is carried out under mild conditions, often using solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes electrophilic substitution at the ortho, meta, and para positions relative to the amino group. The triazole’s electron-withdrawing effect directs substitution patterns:

Reaction TypeReagents/ConditionsProductKey Observations
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivativesPredominant meta-substitution due to triazole’s deactivating effect
SulfonationH₂SO₄, SO₃Sulfonic acidsForms water-soluble derivatives for pharmaceutical applications
HalogenationCl₂/FeCl₃ or Br₂HaloanilinesControlled para-halogenation observed in analogs

Acylation and Alkylation

The primary amine participates in nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives (yield: 70–85%).

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to yield imines.

Example :
2-((1-Methyltriazol-5-yl)methyl)aniline+Ac2ON-Acetyl derivative\text{2-((1-Methyltriazol-5-yl)methyl)aniline} + \text{Ac}_2\text{O} \rightarrow \text{N-Acetyl derivative}

Triazole Ring Functionalization

The 1,2,4-triazole moiety undergoes selective modifications:

Metal Coordination

Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial properties .

N-Alkylation

Reacts with alkyl halides (e.g., CH₃I) at the triazole’s N2 position under basic conditions:
Triazole+CH3IN2-Methyltriazole derivative\text{Triazole} + \text{CH}_3\text{I} \rightarrow \text{N2-Methyltriazole derivative}

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation/heteroarylation:

ReactionCatalysts/ReagentsApplication
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidBiaryl scaffolds for drug discovery
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated derivatives

Oxidation and Reduction

  • Oxidation : Hydrogen peroxide oxidizes the aniline to nitroso or nitro compounds.

  • Reduction : Catalytic hydrogenation reduces the triazole ring to dihydrotriazole derivatives.

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms fused heterocycles (e.g., triazoloquinazolines) :
2-((1-Methyltriazol-5-yl)methyl)anilineHCl, ΔTriazoloquinazoline\text{2-((1-Methyltriazol-5-yl)methyl)aniline} \xrightarrow{\text{HCl, Δ}} \text{Triazoloquinazoline}

Scientific Research Applications

2-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to the active site of enzymes, inhibiting their activity. This binding is often facilitated by the nitrogen atoms in the triazole ring, which can coordinate with metal ions in the enzyme’s active site. Additionally, the aniline moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
  • Methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

2-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit enhanced binding affinity to certain biological targets or improved stability under specific conditions .

Biological Activity

The compound 2-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline , also known as 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, is a derivative of triazole that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₉H₁₀N₄
  • Molecular Weight : 174.21 g/mol
  • CAS Number : 119192-10-8
  • Melting Point : 128 °C

Triazole compounds are known for their ability to interact with various biological targets. The specific interaction of this compound with enzymes and receptors can lead to significant biological effects:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in critical metabolic pathways. For instance, they can inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
  • Antimicrobial Activity : Compounds containing triazole moieties have demonstrated antimicrobial properties against various pathogens, indicating their potential as therapeutic agents in treating infections .

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial activity. For example:

  • In vitro tests revealed that certain triazole compounds could inhibit the growth of Mycobacterium tuberculosis at concentrations below 6 μg/mL .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties:

  • A study demonstrated that compounds with a triazole structure could induce apoptosis in cancer cells by disrupting metabolic pathways and promoting cell cycle arrest .

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis of novel 1,2,3-triazole-linked benzoxazole derivatives aimed at targeting DprE1 showed promising results in inhibiting mycobacterial growth. The findings indicated that molecular modifications could enhance the efficacy of these compounds against tuberculosis .

Case Study 2: Cytotoxicity Against Cancer Cells

Research on thiazole-integrated triazole compounds revealed significant cytotoxic effects on various cancer cell lines. The study highlighted the structure–activity relationship (SAR), showing that specific substitutions on the phenyl ring enhanced anticancer activity .

Table 1: Biological Activity Overview

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of DprE1 enzyme
AnticancerInduction of apoptosis
Enzyme InhibitionDisruption of metabolic pathways

Table 2: Structure–Activity Relationship (SAR)

Compound StructureActivity Level (IC50)Target
Triazole derivative A< 6 μg/mLMycobacterium tuberculosis
Thiazole-integrated triazole derivative BIC50 = 10–30 µMCancer cell lines

Q & A

Q. Which in vitro assays predict pharmacokinetic properties like solubility and permeability?

  • Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) for intestinal absorption and shake-flask methods for solubility in PBS (pH 7.4). Log P values (e.g., ~2.5 for analogs) indicate moderate lipophilicity, suggesting potential blood-brain barrier penetration .

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